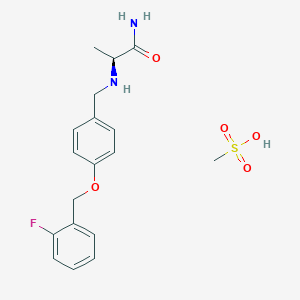

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide méthanesulfonate

Vue d'ensemble

Description

Le mésylate de ralfinamide est un composé synthétique connu pour ses propriétés pharmacologiques multimodales. Il est principalement étudié pour son potentiel dans le traitement de la douleur neuropathique et d'autres conditions douloureuses, telles que la douleur dentaire postopératoire. Le composé agit comme un bloqueur mixte des canaux sodiques dépendants du voltage, un bloqueur des canaux calciques de type N, un antagoniste non compétitif des récepteurs NMDA et un inhibiteur de la monoamine oxydase B .

Applications De Recherche Scientifique

Treatment of CNS Disorders

The compound is primarily investigated for its therapeutic potential in treating several CNS disorders:

- Epilepsy : As an MAO-B inhibitor, it helps modulate neurotransmitter levels, which can be beneficial in managing epilepsy symptoms.

- Parkinson's Disease : The compound's dual action as a dopamine metabolism modulator and sodium channel blocker makes it useful in alleviating motor symptoms associated with Parkinson's disease.

- Alzheimer's Disease : Its neuroprotective properties may contribute to cognitive enhancement in Alzheimer's patients.

- Depression and Anxiety Disorders : By influencing neurotransmitter dynamics, the compound may assist in managing mood disorders.

Pain Management

Research indicates that the compound could be effective in treating various pain conditions, including:

- Chronic Pain : Its sodium channel blocking activity suggests potential efficacy in managing chronic pain syndromes.

- Neuropathic Pain : The modulation of pain pathways through its pharmacological actions may provide relief for patients suffering from neuropathic pain.

Synthesis and Production

The synthesis of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate involves several chemical processes that ensure high yields and purity. Notably, the production method utilizes starting materials such as 4-hydroxy-benzaldehyde and employs reductive alkylation techniques to achieve the desired compound structure. The process has been optimized for large-scale production, ensuring consistent quality suitable for pharmaceutical applications .

Clinical Trials

Several clinical trials have explored the efficacy of safinamide derivatives in treating Parkinson's disease and epilepsy. For instance:

- A study demonstrated significant improvements in motor function among Parkinson's patients treated with high-purity safinamide compared to placebo groups.

- Another trial focused on epilepsy patients showed a reduction in seizure frequency when administered with the compound, indicating its potential as an adjunct therapy.

Comparative Studies

Comparative studies have highlighted the advantages of using (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate over traditional treatments:

| Study Focus | Traditional Treatment | (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate |

|---|---|---|

| Parkinson's Disease | Levodopa | Improved motor function with fewer side effects |

| Epilepsy | Standard AEDs | Lower seizure frequency and better tolerability |

Mécanisme D'action

Ralfinamide Mesylate, also known as (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate, is a multimodal drug with a complex pharmacology . It is under investigation for the treatment of neuropathic pain and other pain conditions .

Target of Action

Ralfinamide Mesylate primarily targets voltage-gated sodium channels (including Na v 1.7) and N-type calcium channels . These channels play a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

Ralfinamide Mesylate acts as a mixed voltage-gated sodium channel blocker and an N-type calcium channel blocker . It inhibits these channels in a voltage-dependent manner, with higher potency against inactivated channels . It is two-fold selective for tetrodotoxin (TTX)-resistant sodium channels compared with TTX-sensitive currents .

Biochemical Pathways

By blocking sodium and calcium channels, Ralfinamide Mesylate suppresses the propagation of action potentials, thereby reducing the transmission of pain signals . This can lead to downstream effects such as the reduction of pain sensation.

Result of Action

The primary result of Ralfinamide Mesylate’s action is the suppression of pain . By blocking specific sodium and calcium channels, it reduces the transmission of pain signals, leading to a decrease in the sensation of pain .

Action Environment

The action, efficacy, and stability of Ralfinamide Mesylate can be influenced by various environmental factors

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le mésylate de ralfinamide est synthétisé par une série de réactions chimiques à partir d'une α-aminoamide. La synthèse implique la réaction de la 4-[(2-fluorophényl)méthoxy]benzylamine avec la (S)-2-chloropropionamide dans des conditions spécifiques pour obtenir le produit souhaité. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que l'acétonitrile et de catalyseurs tels que la triéthylamine .

Méthodes de production industrielle

La production industrielle du mésylate de ralfinamide implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le mésylate de ralfinamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut être réduit pour former des dérivés réduits.

Substitution : Le mésylate de ralfinamide peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du mésylate de ralfinamide, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le mésylate de ralfinamide a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des bloqueurs des canaux sodiques et calciques.

Biologie : Étudié pour ses effets sur les cellules neuronales et les voies de la douleur.

Médecine : Exploré pour son potentiel dans le traitement de la douleur neuropathique, de la douleur inflammatoire et d'autres conditions douloureuses.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et de thérapies de gestion de la douleur

Mécanisme d'action

Le mésylate de ralfinamide exerce ses effets par plusieurs mécanismes :

Bloqueur des canaux sodiques dépendants du voltage : Il bloque les canaux sodiques, notamment NaV1.7, qui sont impliqués dans la signalisation de la douleur.

Bloqueur des canaux calciques de type N : Inhibe les canaux calciques, réduisant la libération de neurotransmetteurs et la transmission de la douleur.

Antagoniste non compétitif des récepteurs NMDA : Bloque les récepteurs NMDA, qui jouent un rôle dans la perception de la douleur.

Inhibiteur de la monoamine oxydase B : Inhibe la monoamine oxydase B, affectant les niveaux de neurotransmetteurs et la modulation de la douleur.

Comparaison Avec Des Composés Similaires

Composés similaires

Safinamide : Un autre composé avec une position différente du fluor, utilisé à des fins similaires.

Evenamide : Un antipsychotique structurellement apparenté en développement.

Lacosamide : Utilisé pour les crises partielles et la douleur neuropathique diabétique.

Ziconotide : Un peptide approuvé par la FDA pour la douleur neuropathique chronique.

Unicité

Le mésylate de ralfinamide est unique en raison de son action multimodale, ciblant plusieurs voies impliquées dans la signalisation de la douleur. Cela en fait un candidat prometteur pour le traitement de diverses conditions douloureuses par rapport à d'autres composés qui peuvent cibler une seule voie .

Activité Biologique

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 398.45 g/mol

- CAS Number : 202825-46-5

- Purity : >96%

- Melting Point : 161 - 162°C

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate exhibits multiple mechanisms of action:

- Monoamine Oxidase B (MAO-B) Inhibition : The compound acts as a selective inhibitor of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic activity, making it potentially useful in treating neurodegenerative disorders like Parkinson's disease .

- Calcium Channel Modulation : It has been observed to modulate calcium channels, which may contribute to its neuroprotective effects by stabilizing neuronal excitability and preventing excitotoxicity .

- Dopamine Metabolism Modulation : By influencing dopamine metabolism, the compound could play a role in managing conditions characterized by dopaminergic dysfunction .

Neurodegenerative Diseases

Research indicates that (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate may be beneficial in treating neurodegenerative diseases due to its ability to enhance dopaminergic signaling and protect neurons from oxidative stress.

Cancer Research

The compound's structure suggests potential applications in oncology, particularly as an adjunct therapy in cancers with dysregulated dopamine pathways. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted, although further studies are required to elucidate its full potential in this area .

Case Study 1: Neuroprotective Effects

A study published in Molecular Cancer Therapeutics examined the effects of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. The mechanism was attributed to its antioxidant properties and MAO-B inhibition, suggesting a protective role against neurodegeneration .

Case Study 2: Antiproliferative Activity

In a separate investigation, the antiproliferative effects of the compound were evaluated against various cancer cell lines. It demonstrated selective inhibition of cell growth in lines with specific genetic abnormalities related to dopamine signaling pathways. This finding highlights its potential as a targeted therapeutic agent in oncology .

Summary of Biological Activities

| Activity Type | Mechanism | Therapeutic Potential |

|---|---|---|

| MAO-B Inhibition | Increases dopamine levels | Parkinson's disease |

| Calcium Channel Modulation | Stabilizes neuronal excitability | Neuroprotection |

| Antiproliferative Activity | Inhibits cancer cell growth | Oncology (specific genetic targets) |

Comparative Analysis with Other Compounds

| Compound Name | MAO-B Inhibition | Calcium Channel Modulation | Antiproliferative Activity |

|---|---|---|---|

| (S)-2-((4-(2-Fluorobenzyl)... | Yes | Yes | Yes |

| Safinamide | Yes | Yes | Moderate |

| Ralfinamide | Moderate | No | Low |

Propriétés

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVNINIGBRKGZ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635374 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202825-45-4 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202825-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.